molecular formula C11H12N2O B12890736 5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole CAS No. 140226-35-3

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole

Cat. No.: B12890736
CAS No.: 140226-35-3
M. Wt: 188.23 g/mol
InChI Key: KIKUUOOIRZMZAJ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone

    • Reagents: 2-methoxyphenylhydrazine, β-diketone or β-ketoester
    • Conditions: Acidic or basic medium, typically using acetic acid or sodium acetate
    • Intermediate: Hydrazone
  • Step 2: Cyclization

    • Conditions: Heating the reaction mixture to promote cyclization
    • Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different core structure.

    2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used for different chemical applications.

    5-(4-Methoxyphenyl)-1H-indole: A structurally related compound with a different heterocyclic core.

Uniqueness

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific combination of a methoxyphenyl group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

140226-35-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C11H12N2O/c1-13-10(7-8-12-13)9-5-3-4-6-11(9)14-2/h3-8H,1-2H3

InChI Key

KIKUUOOIRZMZAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2OC

Origin of Product

United States

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